molecular formula C9H10F4N2 B13047086 (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13047086
M. Wt: 222.18 g/mol
InChI Key: FWFMYGKUYQPYCO-QMMMGPOBSA-N
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Description

(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a compound characterized by the presence of a fluorinated aromatic ring and an ethane-1,2-diamine moiety. The compound’s unique structure, featuring both fluoro and trifluoromethyl groups, makes it of significant interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing fluoro and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring, leading to a diverse array of substituted products.

Scientific Research Applications

(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and organic synthesis.

    Biology: Its unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and advanced materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The mechanism by which (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of fluoro and trifluoromethyl groups on an aromatic ring, coupled with an ethane-1,2-diamine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1

InChI Key

FWFMYGKUYQPYCO-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)[C@H](CN)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(CN)N

Origin of Product

United States

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